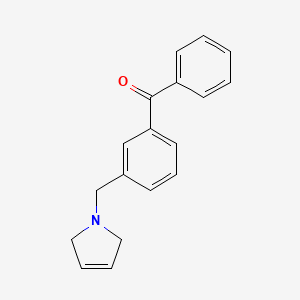

3-(3-Pyrrolinomethyl)benzophenone

Description

3-(3-Pyrrolinomethyl)benzophenone (CAS: 898763-85-4) is a benzophenone derivative with a pyrrolinomethyl substituent at the 3-position. Its molecular formula is C₁₉H₁₆N₂O, with an average molecular weight of 288.35 g/mol . This compound is structurally characterized by a benzophenone backbone modified with a pyrrolinone ring-linked methyl group, which confers unique electronic and steric properties. It is primarily utilized in pharmaceutical and materials science research, particularly in the design of enzyme inhibitors and photostable polymers .

Properties

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h1-10,13H,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMQYGXJWFTYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643463 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-57-6 | |

| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyrrolinomethyl)benzophenone typically involves the reaction of benzophenone with a pyrrolinomethyl group. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The specific details of the synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the compound meets the required specifications. The industrial production methods are designed to optimize the efficiency and cost-effectiveness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyrrolinomethyl)benzophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The pyrrolinomethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a wide range of substituted benzophenone derivatives .

Scientific Research Applications

3-(3-Pyrrolinomethyl)benzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the development of materials with specific properties, such as organic photovoltaics and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-Pyrrolinomethyl)benzophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

- Chlorinated Derivatives : The introduction of chlorine (e.g., 2,4-dichloro substitution) increases molecular weight and enhances lipophilicity, improving antimicrobial and anti-inflammatory activities .

- Fluorinated Analogues: Fluorine substitution (e.g., 3-fluoro-3'-piperidinomethylbenzophenone) enhances photostability and radical generation efficiency, making it suitable for photoinitiator applications .

- Cyano-Substituted Variants: The cyano group (e.g., 3-cyano-3'-pyrrolidinomethylbenzophenone) improves electron-withdrawing capacity, facilitating applications in solar energy storage .

Comparison with Analogues

- Chlorinated Derivatives : Synthesized via nucleophilic aromatic substitution or Friedel–Crafts alkylation, requiring harsh conditions (e.g., AlCl₃ catalysis) .

- Fluorinated Analogues : Prepared using palladium-catalyzed cross-coupling reactions, which are more efficient but costlier due to fluorinated precursors .

Reactivity Differences :

- The pyrrolinomethyl group in the parent compound enhances nucleophilicity, facilitating reductive amination .

- Chlorinated variants exhibit slower reaction kinetics in cross-coupling due to steric hindrance .

Photochemical and Physical Properties

- Photostability: The parent compound undergoes energy transfer in the triplet state, similar to benzophenone, but with reduced quantum yield due to the pyrrolinomethyl group .

- Thermal Stability: Chlorinated derivatives (e.g., 3-chloro-3'-pyrrolinomethylbenzophenone) decompose at higher temperatures (~250°C) compared to the parent compound (~220°C) .

- Polymorphism: Unlike metastable benzophenone polymorphs, pyrrolinomethyl-substituted variants exhibit stable monoclinic crystalline structures .

Biological Activity

3-(3-Pyrrolinomethyl)benzophenone is a compound that has garnered attention in various fields, particularly in pharmaceuticals and materials science. Its unique structure, which includes a benzophenone core and a pyrrolinomethyl substituent, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The chemical formula for this compound is , and it features a benzophenone moiety characterized by two phenyl rings connected by a carbonyl group. The presence of the pyrrolinomethyl group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that benzophenone derivatives can possess antimicrobial activity against a range of pathogens.

- Anticancer Activity : Some benzophenone derivatives have been investigated for their potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and DNA synthesis inhibition.

- Photoinitiator Applications : In materials science, this compound is explored as a photoinitiator in polymerization processes, which may indirectly relate to its biological activity through the generation of reactive species.

Research Findings

Recent studies have focused on the following aspects of this compound:

- Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

- Anticancer Mechanisms : A comparative analysis of benzophenone derivatives demonstrated that this compound exhibited cytotoxic effects on cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis and interfere with cell cycle progression.

- Photochemical Properties : Investigations into the photochemical behavior of this compound revealed its efficiency as a photoinitiator in UV-curable systems. This property is crucial for applications in coatings and adhesives, where biological safety is a concern.

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

-

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial properties. -

Case Study 2: Cancer Cell Line Analysis

A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of this compound demonstrated a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Dichloro-3'-(3-pyrrolinomethyl)benzophenone | C₁₈H₁₅Cl₂NO | Chlorinated derivative with enhanced reactivity |

| Benzophenone | C₁₆H₁₄O | Lacks pyrrolino group; simpler structure |

| 2-Carboethoxy-3'-(3-pyrrolinomethyl)benzophenone | C₂₁H₂₁NO₃ | Ethyl ester derivative; varied solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.